molecular formula C9H20Cl2N2O B2808823 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1622351-32-9

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Número de catálogo: B2808823
Número CAS: 1622351-32-9
Peso molecular: 243.17
Clave InChI: XCVSCYVDBOOPGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (CAS: 1622351-32-9) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 9 H 20 Cl 2 N 2 O and a molecular weight of 243.17 g/mol, this compound features a unique 1-oxa-4,9-diazaspiro[5.5]undecane core scaffold . This class of privileged heterocycles is recognized for its three-dimensional rigidity and ability to modulate diverse biological targets, making it a valuable template for drug discovery . Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have demonstrated potent pharmacological activity in scientific studies, particularly in the field of central nervous system (CNS) disorders and pain management. Specifically, research indicates that these compounds can act as dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This multimodal mechanism of action has shown promise in developing new analgesics that provide effective pain relief comparable to opioids like oxycodone, but with an improved safety profile and reduced side effects, such as less constipation . The structural features of this core scaffold are therefore being explored to create safer and more effective therapeutic agents. This product is supplied for research applications only, including use as a key intermediate in organic synthesis, a precursor for the development of novel bioactive molecules, and a tool compound in pharmacological assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Propiedades

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11-6-7-12-9(8-11)2-4-10-5-3-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSCYVDBOOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Aplicaciones Científicas De Investigación

Chemistry

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the construction of more complex molecules through various chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Facilitating the introduction of different functional groups.

Research indicates that this compound exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.
  • Anticancer Activity : Preliminary findings indicate that it may induce apoptosis in cancer cell lines, warranting further exploration into its mechanisms and efficacy against tumors.
  • Analgesic Effects : The compound has been identified as a dual ligand for μ-opioid receptors and σ1 receptors, indicating potential applications in pain management.

Medicinal Chemistry

The compound's unique structure and reactivity make it a promising candidate for drug development. Its interactions with specific molecular targets can lead to the modulation of biological pathways relevant to several therapeutic areas:

  • Pain Management : Due to its receptor binding capabilities, it may provide new avenues for analgesic drug formulations.
  • Metabolic Processes : Inhibition of soluble epoxide hydrolase has implications for lipid metabolism, suggesting potential uses in metabolic disorder treatments.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of diazaspiro compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the spiro structure could enhance efficacy.

Case Study 2: Analgesic Properties

In vivo studies assessed the analgesic effects of this compound in animal models. The findings suggested that it effectively reduced pain responses comparable to established opioid analgesics, highlighting its potential as a safer alternative with fewer side effects.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key Structural Features:
Compound Name Substituents/Modifications Molecular Formula Key Features
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride Methyl at C4, oxygen at C1 C₉H₂₀Cl₂N₂O Balanced lipophilicity, high solubility due to dihydrochloride salt
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives Aryl groups (e.g., pyridyl, halogenated phenyl) at C4 Varies Enhanced σ1 receptor affinity and μ-opioid receptor agonism; e.g., compound 15 (from García et al., 2020) showed dual activity and no hERG inhibition
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride Methyl at C1, no oxygen C₁₀H₂₂Cl₂N₂ Reduced polarity compared to oxa-containing analogs; potential for CNS penetration
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride Benzyl at C3, no oxygen C₁₆H₂₄ClN Lipophilic benzyl group may improve blood-brain barrier permeability
4-Morpholin-4-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride Morpholine at C4 C₁₀H₂₀Cl₂N₂O₂ High thermal stability (m.p. >250°C) due to rigid morpholine substituent
Pharmacological Insights:
  • Substituent Position : Modifications at the 4-position (e.g., methyl, aryl, or heteroaryl groups) significantly impact target selectivity. For example, pyridyl groups at C4 improved σ1 receptor binding and reduced off-target effects .
  • Oxygen vs.

Pharmacological and Physical Properties

Property 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride 4-Aryl Derivatives (e.g., Compound 15) 4-Morpholin-4-yl Analog
Melting Point Not reported 103–105°C (varies by substituent) >250°C
Solubility High (dihydrochloride salt) Moderate (depends on aryl group) Moderate
Target Activity σ1 receptor modulation Dual μ-opioid agonist/σ1 antagonist σ1 receptor affinity
hERG Inhibition Not reported Absent in compound 15 Not tested

Actividad Biológica

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is C8H18Cl2N2OC_8H_{18}Cl_2N_2O, with a molar mass of approximately 229.15 g/mol. The compound is characterized by a spiro linkage that integrates both diaza and oxa functionalities, which contributes to its unique reactivity and biological properties.

The biological activity of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride primarily involves its interaction with various molecular targets, including receptors and enzymes:

  • GABA Receptor Modulation : Preliminary studies suggest that compounds in this class may act as antagonists at gamma-aminobutyric acid type A (GABA_A) receptors, influencing neuronal excitability and potentially offering therapeutic effects in neurological disorders .
  • Opioid Receptor Interaction : Other derivatives have shown promise as dual ligands for μ-opioid receptors, indicating potential analgesic properties . These interactions could lead to a reduction in pain perception through modulation of pain pathways.

Biological Activity

Research has demonstrated several areas where 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride exhibits notable biological activity:

Antimicrobial Activity

Studies have reported varying degrees of antimicrobial effects against a range of pathogens. The unique structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.

Anticancer Properties

In vitro assays have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. The compound’s ability to penetrate cellular membranes enhances its potential as a therapeutic agent against certain types of tumors.

Analgesic Effects

As mentioned earlier, some derivatives have been tested for analgesic activity. In animal models, these compounds demonstrated efficacy in reducing pain responses in both hot plate and writhing tests . However, the efficacy varied significantly among different analogs.

Comparative Analysis

To better understand the biological activity of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructureGABA_A ActivityOpioid Receptor ActivityReference
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochlorideStructureAntagonistDual Agonist
Fentanyl DerivativeStructureNot SpecifiedAgonist
3,9-Diazaspiro[5.5]undecane AnalogStructureAntagonistAntagonist

Case Studies

  • Case Study on GABA_A Antagonism : A study conducted by Bavo et al. (2021) demonstrated that certain diazaspiro compounds could modulate immune responses via GABA_A receptor antagonism, suggesting potential applications in treating autoimmune diseases .
  • Analgesic Testing : In another study focusing on the analgesic properties of related compounds, researchers found that while some showed promise in reducing pain responses in murine models, others were ineffective at doses that were otherwise lethal .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions. A common approach is reacting a diamine precursor with a ketone or aldehyde under acidic conditions. For example, sodium hydroxide in dichloromethane has been used for analogous compounds to achieve ~80% yield, with purification via crystallization . Key parameters include:
  • Catalysts : Acid catalysts (e.g., HCl) for protonation.
  • Solvents : Dichloromethane or THF for solubility.
  • Temperature : Room temperature to mild heating (25–40°C).
    Optimization requires systematic variation of these parameters and monitoring via TLC/HPLC.
Condition TestedYield (%)Purity (%)Reference
NaOH/DCM, RT8095
HCl/EtOH, 40°C6590

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine 1H/13C NMR (to confirm spirocyclic connectivity and substituents), IR (to identify functional groups like amines or ethers), and mass spectrometry (for molecular ion validation). For example:
  • NMR : Look for split signals due to restricted rotation in the spiro system.
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch).
  • HRMS : Match experimental [M+H]+ with theoretical mass (C₁₀H₂₀Cl₂N₂O: Calc. 271.09) .

Q. What preliminary pharmacological screening approaches are appropriate for assessing its bioactivity?

  • Methodological Answer : Start with in vitro assays targeting receptors common to diazaspiro compounds (e.g., serotonin or dopamine receptors). Use:
  • Radioligand binding assays to measure affinity (Ki values).
  • Functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity.
    Prioritize targets based on structural analogs; e.g., similar compounds show affinity for neurological receptors .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and selectivity of this compound toward neurological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against homology models of targets like 5-HT₁A or σ₁ receptors. Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models trained on diazaspiro analogs to predict selectivity ratios. For example, spirocyclic amines often show higher σ₁ affinity due to lipophilic cavity interactions .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays and analyze variables:
  • Assay conditions : pH, ion concentration, and co-solvents (e.g., DMSO tolerance).
  • Cell lines : Compare results in HEK293 vs. CHO cells for receptor overexpression artifacts.
  • Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability.
    For example, discrepancies in IC₅₀ values may arise from differences in membrane lipid composition affecting compound partitioning .

Q. What strategies are effective in developing a scalable synthesis protocol while maintaining stereochemical purity?

  • Methodological Answer : Implement continuous flow chemistry to control reaction kinetics and minimize epimerization. Use chiral HPLC (e.g., Daicel columns) to monitor enantiomeric excess (ee). For scale-up:
  • Catalyst recycling : Immobilize acid catalysts on silica to reduce waste.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-ee product isolation.
    A case study for a related compound achieved 90% ee using these methods .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling be applied to optimize dosing regimens in preclinical studies?

  • Methodological Answer : Conduct in vivo PK studies (rodents) to determine clearance (Cl), volume of distribution (Vd), and half-life (t₁/₂). Fit data to a two-compartment model using software like Phoenix WinNonlin. Correlate plasma concentrations with ex vivo receptor occupancy to establish EC₅₀ thresholds. Adjust dosing intervals to maintain target engagement >80% .

Data Contradiction Analysis Example

Issue : Conflicting IC₅₀ values in binding assays (σ₁ vs. 5-HT₁A).
Resolution :

Verify assay validity (e.g., radioligand stability, receptor density).

Test compound solubility in assay buffers (DLS for aggregation).

Repeat with a label-free biosensor (e.g., SPR) to measure direct binding kinetics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.